

Determining the Minimum Inhibitory Concentration (MIC) of Tedizolid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

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This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of tedizolid, a next-generation oxazolidinone antibiotic. Tedizolid demonstrates potent activity against a wide spectrum of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} Accurate and reproducible MIC determination is crucial for clinical susceptibility testing, antibiotic resistance surveillance, and in the research and development of new antimicrobial agents.

The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to Tedizolid and MIC Testing

Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by phosphatases in the body.^[3] It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. Tedizolid is noted for its enhanced potency, which is often four- to eight-fold greater than that of linezolid against susceptible strains.^{[4][5][6]}

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.^[7] It is a fundamental

measure of an antibiotic's potency and is used to predict clinical efficacy and establish susceptibility breakpoints.

Quantitative Data Summary

The following tables summarize the MIC values of tedizolid against various clinically relevant Gram-positive bacteria as reported in recent studies. These values were predominantly determined using the reference broth microdilution method.

Table 1: Tedizolid MIC Distribution for Staphylococcus aureus

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
S. aureus (including MRSA)	0.12 - 0.25	0.25 - 0.5	≤0.008 - 1

Data compiled from multiple surveillance studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Table 2: Tedizolid MIC Distribution for Various Streptococci

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Streptococcus pyogenes	0.12	0.25	≤0.06 - 0.5
Streptococcus agalactiae	0.12	0.25	≤0.06 - 0.5
Streptococcus anginosus group	0.06	0.12 - 0.25	≤0.008 - 0.25

Data compiled from multiple surveillance studies.[\[4\]](#)[\[5\]](#)[\[9\]](#)

Table 3: Tedizolid MIC Distribution for Enterococcus faecalis

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Enterococcus faecalis	0.25	0.5	≤0.06 - 1

Data compiled from multiple surveillance studies.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 4: Quality Control (QC) Ranges for Tedizolid MIC Testing

QC Strain	MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213	0.12 - 0.5
Enterococcus faecalis ATCC® 29212	0.25 - 1
Streptococcus pneumoniae ATCC® 49619	0.12 - 0.5

Ranges are based on CLSI and EUCAST recommendations.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Three primary methods are recommended for determining the MIC of tedizolid: broth microdilution, agar dilution, and gradient diffusion.

Broth Microdilution Method

This is the reference method for MIC testing and is recommended by both CLSI and EUCAST. [\[12\]](#) It involves challenging a standardized bacterial inoculum with serial twofold dilutions of tedizolid in a liquid growth medium.

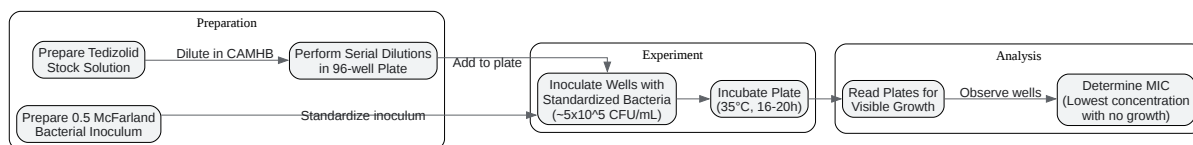
Materials:

- Tedizolid analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Quality control (QC) strains (e.g., *S. aureus* ATCC® 29213, *E. faecalis* ATCC® 29212)
- Incubator (35 ± 2°C)

- Microplate reader or visual inspection mirror

Protocol:

- **Tedizolid Stock Solution Preparation:** Prepare a stock solution of tedizolid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and further dilute in sterile distilled water to achieve the desired starting concentration.
- **Serial Dilutions:** Perform serial twofold dilutions of the tedizolid working solution in CAMHB directly in the 96-well microtiter plates to achieve the final desired concentration range (e.g., 0.008 to 16 µg/mL).
- **Inoculum Preparation:** Prepare a bacterial suspension from 3-5 well-isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- **Inoculation:** Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Controls:** Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- **Reading the MIC:** The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism.^[7] For oxazolidinones like tedizolid, the endpoint should be read at approximately 80% inhibition of growth compared to the growth control, disregarding faint haziness or pinpoint growth.^{[1][4][5][6][7]}



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Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method

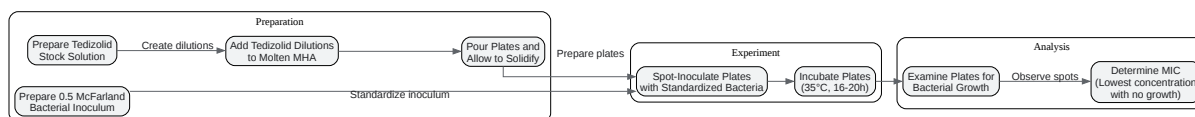
In this method, varying concentrations of tedizolid are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of each plate.

Materials:

- Tedizolid analytical standard
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Standardized bacterial inoculum (0.5 McFarland standard)
- Inoculum replicating apparatus (e.g., Steers replicator)
- Quality control (QC) strains
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Protocol:

- **Tedizolid Stock Solution Preparation:** Prepare a stock solution of tedizolid as described for the broth microdilution method.
- **Preparation of Agar Plates:** Prepare a series of twofold dilutions of the tedizolid working solution. Add 2 mL of each antibiotic dilution to 18 mL of molten MHA (held at 45-50°C) to create a series of plates with the final desired tedizolid concentrations.[13]
- **Plate Pouring:** Swirl the agar-antibiotic mixture to ensure homogeneity and pour into sterile petri dishes. Allow the agar to solidify completely.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- **Inoculation:** Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension (final inoculum of approximately 10^4 CFU per spot).
- **Controls:** Include a growth control plate (MHA without antibiotic) and test QC strains in parallel.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- **Reading the MIC:** The MIC is the lowest concentration of tedizolid that completely inhibits the growth of the organism, defined as no growth or the growth of a single colony or a faint haze.



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Workflow for Agar Dilution MIC Determination.

Gradient Diffusion Method

This method utilizes a pre-impregnated plastic strip with a continuous and stable gradient of tedizolid. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a concentration gradient.

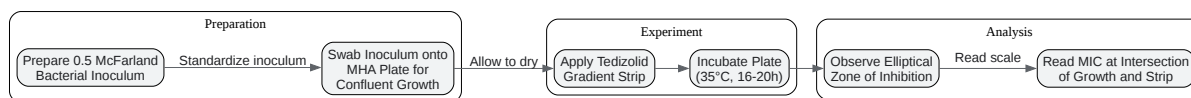
Materials:

- Commercially available tedizolid MIC test strips
- Mueller-Hinton Agar (MHA) plates
- Sterile swabs
- Standardized bacterial inoculum (0.5 McFarland standard)
- Quality control (QC) strains
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Protocol:

- Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. [\[3\]](#)
- Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[\[3\]](#)
- Strip Application: Allow the agar surface to dry for 5-15 minutes. Aseptically apply the tedizolid MIC test strip to the center of the inoculated plate with the concentration gradient facing upwards.[\[3\]](#)
- Incubation: Incubate the plate in an inverted position at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[\[3\]](#)
- Reading the MIC: After incubation, an elliptical zone of inhibition will form around the strip. [\[14\]](#)[\[15\]](#) The MIC is read at the point where the edge of the inhibition ellipse intersects the

MIC scale on the strip.[3][14] Reading should be performed at the point of almost complete inhibition (approximately 90%).[3]



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Workflow for Gradient Diffusion MIC Determination.

Surrogate Testing

When commercial tedizolid susceptibility testing products are not available, EUCAST and other studies suggest that linezolid susceptibility can be used as a reliable surrogate to predict tedizolid susceptibility for certain Gram-positive pathogens.[1][2] Isolates susceptible to linezolid can generally be reported as susceptible to tedizolid.[1] However, for isolates that are intermediate or resistant to linezolid, a direct MIC test for tedizolid should be performed to confirm its activity.[1]

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